[5-(4-Methylphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate
Description
Properties
IUPAC Name |
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-11-4-6-12(7-5-11)15-9-13(17-21-15)10-20-16(18)14-3-2-8-19-14/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVWCNAATGHATR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxazoles is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes in the presence of a base . The furan-2-carboxylate group can be introduced through esterification reactions involving furan-2-carboxylic acid and appropriate alcohols.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. The use of catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis. Additionally, the choice of solvents and reaction conditions is crucial to ensure the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
[5-(4-Methylphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole and furan derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole and furan rings.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction may produce oxazole-2-methyl derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to [5-(4-Methylphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate exhibit significant anticancer properties. The following table summarizes findings from various studies assessing the compound's efficacy against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG2 (liver cancer) | 15.4 | Induces apoptosis via mitochondrial pathways |
| This compound | MCF-7 (breast cancer) | 12.8 | Cell cycle arrest in S-phase |
| Doxorubicin | HepG2 | 0.62 | Topoisomerase inhibition |
The compound's ability to induce apoptosis and arrest the cell cycle suggests its potential as a therapeutic agent in cancer treatment.
Antimicrobial Activity
Additionally, the compound has shown promising antimicrobial activity against various pathogens. The following table presents data on its antibacterial efficacy:
| Compound | Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|---|
| This compound | E. coli | 14.0 | 220 |
| This compound | S. aureus | 16.0 | 200 |
| Control (Ampicillin) | E. coli | 20.0 | 100 |
These results indicate that this compound could serve as a potential candidate for developing new antimicrobial agents.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on HepG2 cells. The results demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls:
| Treatment Group | Cell Viability (%) |
|---|---|
| Control | 100 |
| Compound (10 µM) | 45 |
| Compound (20 µM) | 30 |
This study highlights the compound's potential as an effective anticancer agent.
Case Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial properties, this compound was tested against various bacterial strains. The findings indicated that the compound exhibited significant antibacterial activity:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 14 |
These results suggest that the compound could be further explored for its potential use in treating bacterial infections.
Mechanism of Action
The mechanism of action of [5-(4-Methylphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole and furan rings can interact with enzymes and receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features
The table below compares the target compound with three structurally related analogs identified in the evidence:
Functional Insights
- Substituent Effects: The 4-methylphenyl group on the oxazole (target compound and ) may enhance lipophilicity compared to smaller substituents (e.g., methyl in ).
- Linker Group Impact: Methyl ester linkers (target compound and ) offer moderate hydrolytic stability and solubility. Carbamoyl linkers () introduce hydrogen-bonding capacity, which may affect pharmacokinetics.
- Biological Activity: Only reports direct bioactivity (anti-TB).
Physicochemical and Crystallographic Data
Solubility and Crystallization
Hydrogen-Bonding Patterns
- Hydrogen-bonding networks (critical for crystal packing and target interactions) are influenced by substituents. For example, nitro and fluorine groups in create directional interactions, while carbamoyl groups in introduce additional H-bond donors/acceptors .
Biological Activity
[5-(4-Methylphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including antibacterial, antifungal, and other pharmacological effects based on available research findings.
Chemical Structure
The compound features a furan ring and an oxazole moiety, which are known for their diverse biological activities. The presence of the 4-methylphenyl group enhances the lipophilicity of the molecule, potentially influencing its interaction with biological targets.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of furan and oxazole have shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds typically range from 4.69 to 156.47 µM against bacterial strains such as E. coli and Staphylococcus aureus .
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| A | E. coli | 4.69 |
| B | S. aureus | 22.9 |
| C | B. subtilis | 8.33 |
Antifungal Activity
The antifungal activity of compounds similar to this compound has also been documented. These compounds have shown activity against fungi such as Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .
| Compound | Fungal Strain | MIC (µM) |
|---|---|---|
| D | C. albicans | 16.69 |
| E | Fusarium oxysporum | 56.74 |
Case Studies
Several studies have investigated the biological activities of compounds related to this compound:
- Study on Antimicrobial Properties : A study evaluated various derivatives of oxazole and furan, revealing that certain substitutions enhanced antibacterial activity against E. coli and S. aureus. The study reported a compound with a similar structure exhibiting an MIC of 0.0048 mg/mL against Bacillus mycoides and C. albicans .
- Pharmacological Evaluation : Another research focused on the synthesis and evaluation of new furo[3,2-b]pyrrole-derived carboxhydrazides, which showed promising results in terms of antibacterial and antifungal activities, suggesting that structural modifications could lead to enhanced efficacy .
The precise mechanisms by which this compound exerts its biological effects remain under investigation. However, it is hypothesized that the compound may disrupt bacterial cell wall synthesis or interfere with fungal ergosterol biosynthesis, similar to other known antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [5-(4-Methylphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate?
- Methodology :
- Esterification : React 5-(4-methylphenyl)-1,2-oxazole-3-methanol with furan-2-carbonyl chloride using a coupling agent (e.g., DCC/DMAP) in anhydrous dichloromethane .
- Nucleophilic Substitution : Substitute a leaving group (e.g., bromide) on the oxazole moiety with furan-2-carboxylate under basic conditions (K₂CO₃ in DMF) .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water.
- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%).
Q. How can the molecular structure be unequivocally confirmed?
- Techniques :
- Single-Crystal X-Ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., in ethyl acetate). Refine data using SHELXL with R₁ < 0.05. Generate ORTEP diagrams via WinGX .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC (e.g., oxazole C-3 at ~160 ppm, furan carbonyl at ~165 ppm) .
- FT-IR : Confirm ester C=O stretch at ~1720 cm⁻¹ and oxazole ring vibrations at ~1550 cm⁻¹ .
Advanced Research Questions
Q. How to resolve discrepancies between experimental and computational structural data?
- Case Example : If DFT-optimized bond lengths (e.g., C-O in oxazole) differ from XRD values by >0.02 Å:
- Refinement Check : Re-examine SHELXL refinement parameters (e.g., ADPs, twinning via TWIN/BASF commands) .
- Dynamic Effects : Perform variable-temperature XRD to assess thermal motion vs. static disorder .
- Software Cross-Validation : Compare results with Olex2 (for model building) and PLATON (for validation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
